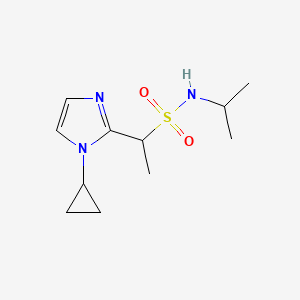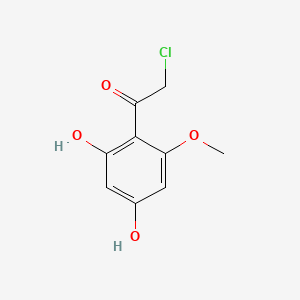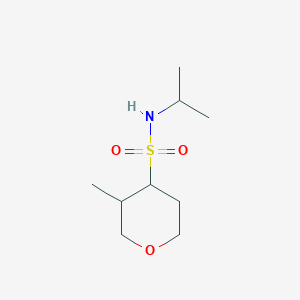
N-isopropyl-3-methyltetrahydro-2H-pyran-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-3-methyltetrahydro-2H-pyran-4-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a tetrahydro-2H-pyran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-isopropyl-3-methyltetrahydro-2H-pyran-4-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions using readily available thiols and amines. The process is designed to be efficient and environmentally friendly, minimizing the generation of hazardous by-products .
Analyse Des Réactions Chimiques
Types of Reactions: N-isopropyl-3-methyltetrahydro-2H-pyran-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-isopropyl-3-methyltetrahydro-2H-pyran-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mécanisme D'action
The mechanism of action of N-isopropyl-3-methyltetrahydro-2H-pyran-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s therapeutic effects .
Comparaison Avec Des Composés Similaires
Sulfonamides: Such as sulfamethoxazole and sulfadiazine, which are widely used as antibiotics.
Pyran Derivatives: Including 2H-pyrans and their analogs, which are important in organic synthesis and medicinal chemistry
Uniqueness: N-isopropyl-3-methyltetrahydro-2H-pyran-4-sulfonamide is unique due to its specific structural features, combining a sulfonamide group with a tetrahydro-2H-pyran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H19NO3S |
|---|---|
Poids moléculaire |
221.32 g/mol |
Nom IUPAC |
3-methyl-N-propan-2-yloxane-4-sulfonamide |
InChI |
InChI=1S/C9H19NO3S/c1-7(2)10-14(11,12)9-4-5-13-6-8(9)3/h7-10H,4-6H2,1-3H3 |
Clé InChI |
LEKWHKUEBWKKHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1COCCC1S(=O)(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



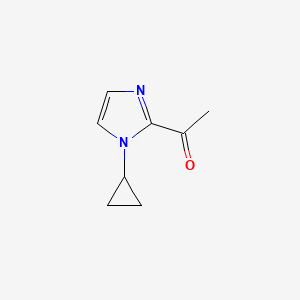
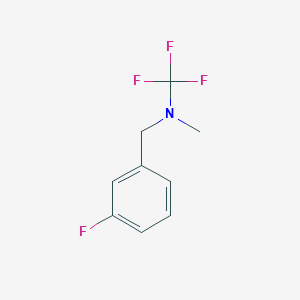
![(4-Phenylpiperazin-1-yl)[1-(pyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B13956329.png)
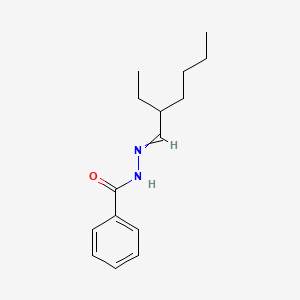

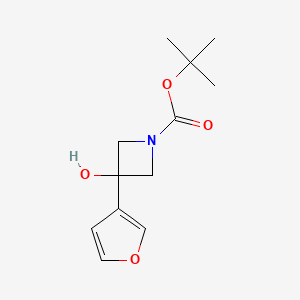
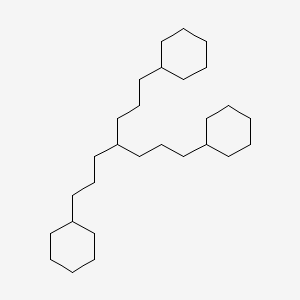

![2-Chloro-5-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13956371.png)
